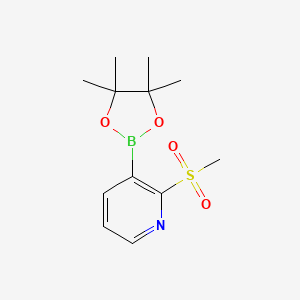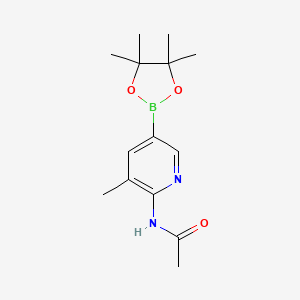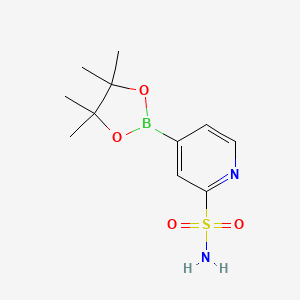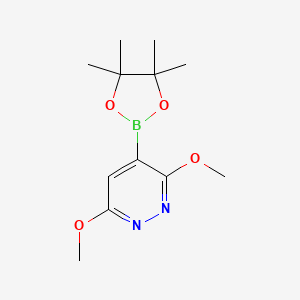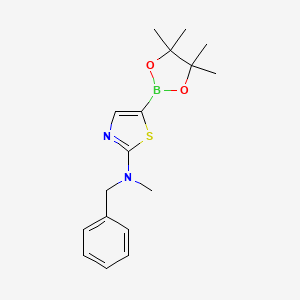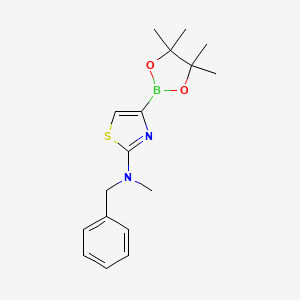
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester (2-BMA-4-BAP) is a boronic acid pinacol ester that has been widely used in scientific research due to its diverse applications. It is a versatile reagent that can be used in a variety of reactions and has been used in the synthesis of various compounds, as well as in the study of biological systems.
Wirkmechanismus
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester acts as an electron donor in the oxidation-reduction reaction and can also act as an acid-base catalyst. It can also be used as a nucleophile in the synthesis of organic compounds.
Biochemical and Physiological Effects
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the breakdown of carbohydrates, proteins, and lipids. It can also inhibit the activity of enzymes involved in DNA and RNA synthesis. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, it is easy to synthesize, and it is relatively stable in aqueous solutions. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very reactive in the absence of a catalyst.
Zukünftige Richtungen
In the future, 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester may be used in the synthesis of novel drugs and other biologically active compounds. It may also be used in the development of new catalysts for organic synthesis. Additionally, it may be used in the study of enzyme-catalyzed reactions, and in the study of drug-receptor interactions. Finally, it may be used in the development of new biological assays to study the effects of various compounds on cellular processes.
Synthesemethoden
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester can be synthesized in a two-step process. The first step involves the reaction of 4-bromoaniline with 4-aminothiophenol in the presence of sodium hydroxide to yield 2-benzyl(methyl)amino)thiazole. The second step involves the reaction of 2-benzyl(methyl)amino)thiazole with 2-bromopinacol boronic acid in the presence of potassium carbonate to yield 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester.
Wissenschaftliche Forschungsanwendungen
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the study of drug-receptor interactions. It has also been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-12-23-15(19-14)20(5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJLUYDZLZYBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



